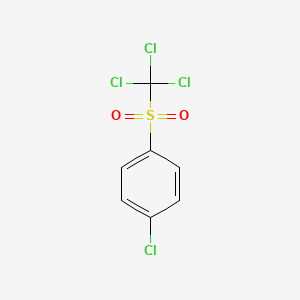

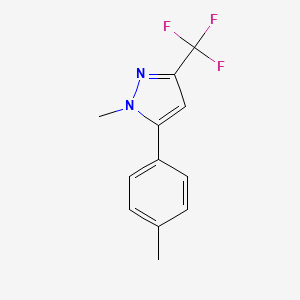

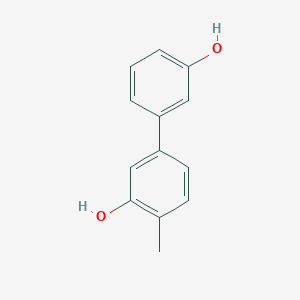

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

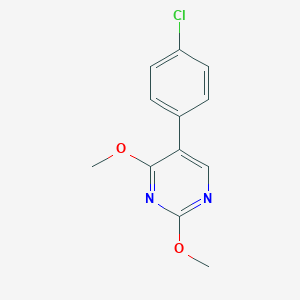

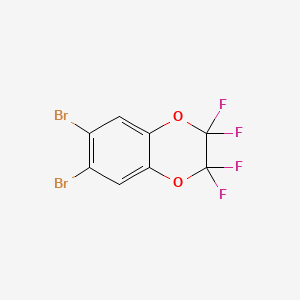

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (1M5T3P) is an organic compound that has been of interest to scientists and researchers due to its potential uses in a variety of fields. It is a heterocyclic compound, containing both nitrogen and carbon atoms, and is a member of the pyrazole family of compounds. 1M5T3P has been studied for its potential use in pharmaceuticals, biochemistry, and other scientific applications.

Scientific Research Applications

Advanced Lithium Ion Battery Electrolytes

A novel methylated pyrazole derivative, closely related to 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, was synthesized and characterized for application in high voltage lithium ion batteries (LIBs). The derivative showed significant improvement in cell cycling performance due to a smart selection of substitution groups, demonstrating the potential of such compounds in enhancing the performance of LIBs N. von Aspern et al., 2020.

Synthesis of Trifluoromethyl Substituted Pyrazoles

Research on the synthesis of various trifluoromethyl substituted pyrazoles, including compounds closely related to 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, highlighted efficient synthetic routes starting from β-diketones. These compounds, characterized using NMR spectroscopy and analyzed for their thermal properties, are foundational for further chemical explorations and applications M. Grünebaum et al., 2016.

Organometallic Chemistry and Catalysis

The reactivity of pyrazole derivatives, including 1-methyl-5-(trifluoromethyl)pyrazole, has been exploited in organometallic chemistry for the regioselective functionalization of heterocycles. Such compounds have been used to develop families of isomers and congeners, illustrating their versatility in chemical synthesis and potential applications in creating novel catalytic materials M. Schlosser et al., 2002.

Multicomponent Synthesis of Bis(pyrazolyl)methanes

Research into the synthesis and applications of bis(pyrazolyl)methanes, incorporating pyrazole derivatives, underscores their importance in producing biologically and medicinally active compounds. These strategies demonstrate the utility of pyrazole derivatives in synthesizing complex molecules with potential applications in pharmaceuticals and as chelating agents Mahdieh Sadeghpour et al., 2021.

Antimicrobial Agents

The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents illustrates the biomedical applications of pyrazole derivatives. These compounds have shown broad spectrum antimicrobial activities and good antioxidant activities, highlighting their potential as novel therapeutic agents Manjunatha Bhat et al., 2016.

properties

IUPAC Name |

1-methyl-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-8-3-5-9(6-4-8)10-7-11(12(13,14)15)16-17(10)2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIDZKYQYRPKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)